molecular formula C8H6BrClF2O B8183533 2-Bromo-1-chloro-3-(2,2-difluoroethoxy)benzene

2-Bromo-1-chloro-3-(2,2-difluoroethoxy)benzene

Cat. No.: B8183533
M. Wt: 271.48 g/mol
InChI Key: UURQOOOVNHZTFW-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-(2,2-difluoroethoxy)benzene is a halogenated aromatic compound with the molecular formula C8H6BrClF2O. This compound is characterized by the presence of bromine, chlorine, and difluoroethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-3-(2,2-difluoroethoxy)benzene typically involves halogenation reactions. One common method is the electrophilic substitution reaction, where a benzene ring is substituted with bromine and chlorine atoms. The difluoroethoxy group can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-3-(2,2-difluoroethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of ethers or amines, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

2-Bromo-1-chloro-3-(2,2-difluoroethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3-(2,2-difluoroethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-chloro-3-(2,2-difluoroethoxy)benzene is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-1-chloro-3-(2,2-difluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2O/c9-8-5(10)2-1-3-6(8)13-4-7(11)12/h1-3,7H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURQOOOVNHZTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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